2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Description

Position Within Pyrazolone Family of Compounds

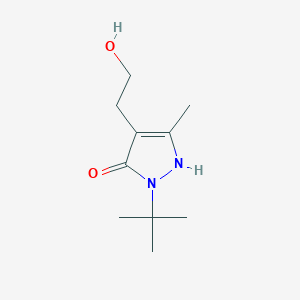

Pyrazolones are five-membered heterocycles characterized by two adjacent nitrogen atoms and a carbonyl group, existing as 3- or 4-pyrazolone tautomers depending on substituent stabilization. The compound belongs to the 3-pyrazolone subclass, where the lactam form is stabilized by an N-tert-butyl group. Its structure integrates three critical modifications:

- A tert-butyl group at the N-2 position, introducing steric bulk and hydrophobicity.

- A 2-hydroxyethyl substituent at the C-4 position, enhancing polarity and potential hydrogen-bonding capacity.

- A methyl group at the C-5 position, modulating electronic effects on the pyrazolone core.

These substitutions distinguish it from classical pyrazolone pharmaceuticals like phenazone (antipyrine) and metamizole, which typically feature simpler aryl or alkyl groups. Comparative analysis with other derivatives, such as 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (PubChem CID 2763688), highlights the role of the tert-butyl group in altering physicochemical properties.

Historical Development and Scientific Interest

The synthesis of pyrazolones dates to 1883, when Ludwig Knorr first condensed ethyl acetoacetate with phenylhydrazine to produce phenazone. Modern derivatization strategies, as outlined in recent synthetic approaches, involve functionalizing preformed pyrazolone cores with diverse substituents to optimize bioactivity. The tert-butyl-hydroxyethyl-methyl variant likely emerged from efforts to balance lipophilicity and solubility in drug design, a trend evident in studies where N,N-dialkylaminoalkyl groups improved anticancer activity in pyrazolone derivatives.

For example, synthetic routes to analogous compounds often employ hydrazine derivatives and ketones or esters under basic conditions, followed by alkylation or acylation steps. While the exact synthesis of this specific compound is not detailed in the provided sources, its structural features align with methodologies described for introducing bulky N-alkyl groups and hydrophilic side chains.

Research Significance in Medicinal Chemistry

Pyrazolone derivatives are renowned for their analgesic, antipyretic, and anti-inflammatory properties, but recent research has expanded their scope to anticancer, antioxidant, and neuroprotective applications. The tert-butyl-hydroxyethyl-methyl derivative’s structural complexity suggests potential advantages in target selectivity and metabolic stability. Key research findings include:

Studies on similar compounds, such as N-methylindolyl-substituted pyrazolones, demonstrate IC₅₀ values in the micromolar range against cancer cell lines, underscoring the scaffold’s versatility. The hydroxyethyl group may further mitigate toxicity concerns associated with earlier pyrazolone drugs, such as agranulocytosis, by reducing reactive metabolite formation.

Structural Uniqueness and Research Implications

The compound’s architecture combines steric, electronic, and solubility-enhancing elements rarely observed together in classical pyrazolones. The tert-butyl group at N-2 creates a shielded environment around the lactam carbonyl, potentially reducing susceptibility to enzymatic degradation. Concurrently, the 2-hydroxyethyl substituent introduces a polar motif that could facilitate interactions with hydrophilic binding pockets in enzymes or receptors.

Comparative analysis with edaravone, a neuroprotective pyrazolone bearing a methyl group at C-5, suggests that the tert-butyl-hydroxyethyl combination might offer superior radical-scavenging activity due to synergistic electron-donating effects. Furthermore, the methyl group at C-5 aligns with structural motifs in eltrombopag, a thrombopoietin receptor agonist, hinting at possible applications in hematological disorders.

Properties

IUPAC Name |

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7-8(5-6-13)9(14)12(11-7)10(2,3)4/h11,13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDKOTQASQRTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C(C)(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-keto ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the pyrazolone ring or other functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the pyrazolone ring may result in a dihydropyrazolone derivative.

Scientific Research Applications

Research indicates that 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exhibits various biological activities, including:

-

Anticancer Properties :

- Case studies have shown that pyrazole derivatives, including this compound, can induce apoptosis in cancer cells. For example, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. The mechanism often involves the inhibition of tubulin polymerization and cell cycle arrest .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Synthesis and Functionalization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while exploring functionalization strategies to improve biological activity .

Applications in Drug Development

Given its diverse biological activities, this pyrazole derivative is being explored in drug development:

- Lead Compound in Anticancer Drug Design : The structural features of this compound make it a promising lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Solubility :

- The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to phenyl or tert-butyl derivatives (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) .

- Compounds with polar groups (e.g., hydroxyethyl, piperidinyl) exhibit improved solubility profiles, making them favorable for drug design .

Ethyl or methyl substituents (e.g., 4-ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one) increase lipophilicity, favoring membrane permeability but limiting solubility .

Synthetic Pathways: Most pyrazolones are synthesized via condensation of hydrazines with β-keto esters or diketones. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is derived from phenylhydrazine and ethyl acetoacetate .

Biological and Material Applications :

- Pyrazolones with hydroxyethyl or piperidinyl groups (e.g., the target compound and 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one) are explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration .

- Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl) are linked to anticonvulsant activity, suggesting substituent-driven pharmacological diversity .

Biological Activity

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound's chemical formula is and it features a pyrazolone core, which is significant for its biological activity. The structure includes a tert-butyl group, a hydroxyethyl moiety, and a methyl group, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.

- Antiviral Activity : Preliminary studies suggest that pyrazolone derivatives can inhibit viral replication. For instance, related compounds have shown efficacy against the tobacco mosaic virus (TMV) and HIV type-1, indicating potential antiviral applications for this compound .

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes. For example, it has been studied for its ability to inhibit SMYD2, a protein methyltransferase associated with cancer progression .

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows the compound to neutralize free radicals effectively.

- Enzyme Interaction : Binding affinity studies reveal that the compound interacts with various enzymes, potentially altering their activity and influencing metabolic pathways .

Antiviral Efficacy

A study evaluated the antiviral properties of pyrazolone derivatives similar to this compound against HIV. The results indicated an EC50 value of approximately 3.98 µM for related compounds, highlighting the potential for this class of compounds in antiviral therapy .

Antioxidant Activity Assessment

In an experimental setup assessing antioxidant activities through DPPH radical scavenging assays, this compound showed significant inhibition rates comparable to established antioxidants like ascorbic acid .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Antiviral Activity (EC50) | Enzyme Inhibition (IC50) |

|---|---|---|---|

| 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl... | High | 3.98 µM | 0.8 µM |

| Related Pyrazolone Derivative A | Moderate | 58.7 µg/mL | Not specified |

| Related Pyrazolone Derivative B | High | 0.26 µM | Not specified |

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Pyrazolone derivatives are typically synthesized via condensation reactions. For example, analogous compounds are synthesized by refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes in ethanol using catalysts like diethanolamine . Reaction optimization involves testing solvents (e.g., ethanol, water), catalysts (ionic liquids, nanoparticles), and temperature. A table from a related study (Table 1, ) compares yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diethanolamine | Ethanol | 80 | 85 | 98 |

| None | Water | 100 | 60 | 85 |

Key factors: Catalyst choice significantly improves yield, while ethanol enhances solubility of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR : Analyze proton environments (e.g., tert-butyl δ ~1.2 ppm, hydroxyethyl δ ~3.6-4.2 ppm) and carbon shifts (pyrazolone carbonyl δ ~170-175 ppm) .

- IR : Confirm hydroxyl (3200-3600 cm⁻¹) and carbonyl (1650-1750 cm⁻¹) stretches .

- MS : Look for molecular ion peaks matching the molecular formula (C₁₁H₂₀N₂O₂) and fragmentation patterns (e.g., loss of tert-butyl group) .

Q. What strategies are recommended for resolving tautomerism in pyrazolone derivatives during structural analysis?

Methodological Answer: Tautomerism (e.g., keto-enol forms) can be studied via X-ray crystallography and Hirshfeld surface analysis. For example, co-crystallization of tautomers and analysis of hydrogen-bonding networks (e.g., O–H···N interactions) can stabilize specific forms . Computational methods (DFT) can predict energetically favorable tautomers .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?

Methodological Answer: Ethanol/water mixtures are commonly used for pyrazolones due to moderate polarity. For example, recrystallization from DMF–EtOH (1:1) yields high-purity crystals . Solubility tests at varying temperatures (25–80°C) should precede scale-up.

Advanced Research Questions

Q. How can SHELXL and OLEX2 be utilized to address challenges in refining the crystal structure of this compound?

Methodological Answer:

- SHELXL : Refine disordered hydroxyethyl groups using restraints (DFIX, ISOR) and analyze anisotropic displacement parameters. High-resolution data (<1.0 Å) is critical for resolving hydrogen atoms .

- ORTEP-3 : Visualize thermal ellipsoids to identify regions of flexibility (e.g., tert-butyl rotation) .

Q. What computational approaches (e.g., DFT, molecular docking) are effective for predicting the biological activity of this compound?

Methodological Answer:

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be systematically addressed?

Methodological Answer:

Q. What advanced chromatographic methods (HPLC, LC-MS) are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time ~8.2 min .

- LC-MS : Monitor m/z 223.1 [M+H]⁺ in positive ion mode. Validate with spike-recovery experiments (≥95% accuracy) .

Q. How do steric effects from the tert-butyl group influence reactivity in substitution or cyclization reactions?

Methodological Answer: The tert-butyl group hinders electrophilic attacks at the adjacent position. Kinetic studies (e.g., monitoring reaction rates with/without tert-butyl) show reduced reactivity in SN2 mechanisms but enhanced stability in radical reactions .

Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative Stability : Add antioxidants (e.g., BHT) during storage.

- Hydrolytic Stability : Use anhydrous solvents and control pH (optimum: 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.